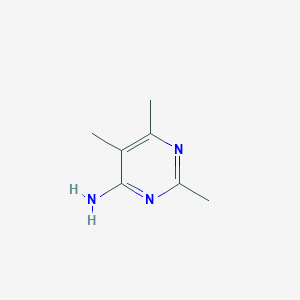![molecular formula C10H14BrNO2 B1527375 1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol CAS No. 1248211-47-3](/img/structure/B1527375.png)
1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol were not found in the retrieved papers, piperidine derivatives in general are known to undergo a variety of intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Reactivity
The compound 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol is a versatile intermediate in the asymmetric synthesis of various piperidines, which are crucial in medicinal chemistry and organic synthesis. Research indicates the potential of this compound in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This process involves diastereoselective substitution, leading to the production of azido, amino, or benzyloxy products with high optical purity, demonstrating its utility in creating complex molecular architectures (L. Micouin et al., 1994).
Spiro[isobenzofuran-1(3H),4'-piperidines] Synthesis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases another application, where the compound plays a role in creating potential central nervous system agents. This synthesis involves lithiation of bromobenzhydryl methyl ether, followed by addition of piperidone and acid-catalyzed cyclization, leading to compounds with marked inhibition of tetrabenazine-induced ptosis, indicating significant therapeutic potential (Victor J. Bauer et al., 1976).
Environmental Chemistry and Catalysis
In environmental chemistry, an eco-friendly synthesis method utilizing 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol in the creation of 3,5-dispirosubstituted piperidines via cyclo-condensation in aqueous media highlights its significance. This method employs iron(III) trifluoroacetate as a catalyst, showcasing a sustainable approach to synthesizing complex molecules with potential antibacterial activity, emphasizing the compound's role in green chemistry (T. Lohar et al., 2016).
Multicomponent Reaction Applications
The compound also finds application in multicomponent reactions for the synthesis of functionalized piperidines. Research demonstrates the use of 1,3-dicarbonyl compounds in the presence of catalytic amounts of bromodimethylsulfonium bromide, leading to highly functionalized piperidines, showcasing the compound's utility in complex organic syntheses (A. Khan et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the class of piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting that this compound might interact with biological targets in a similar manner.
Biochemical Pathways
The exact biochemical pathways this compound might affect are unknown. Piperidine derivatives are often involved in a wide range of biological processes, including neurotransmission, immune response, and enzymatic reactions .
Propriétés
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPEOUCOBMYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
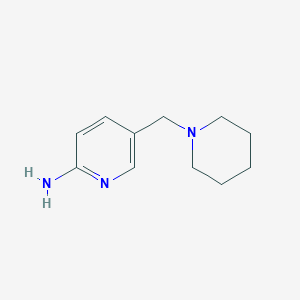
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

amine](/img/structure/B1527304.png)
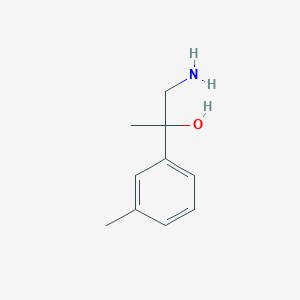

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
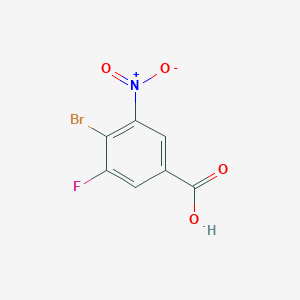
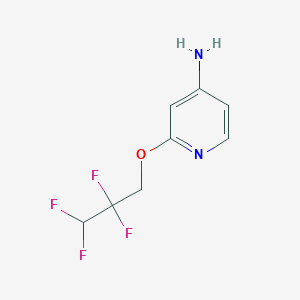
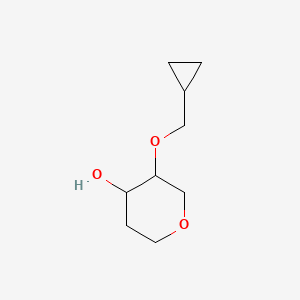
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
